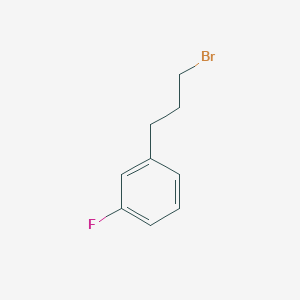

1-(3-Bromopropyl)-3-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHMFRCDGRGHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300588 | |

| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156868-84-7 | |

| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156868-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromopropyl)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)-3-fluorobenzene is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating both a reactive alkyl bromide and a fluorinated aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The presence of the fluorine atom can impart desirable properties such as increased metabolic stability and binding affinity in drug discovery programs. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological relevance of this compound.

Physicochemical Properties

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrF | - |

| Molecular Weight | 217.08 g/mol | [1] |

| CAS Number | 156868-84-7 | [1] |

| Predicted XlogP | 3.4 | - |

| Predicted Boiling Point | 244.8 ± 35.0 °C | [2] |

| Predicted Density | 1.390 ± 0.06 g/cm³ | - |

| Solubility | Insoluble in water (predicted) | - |

Table 2: Spectroscopic and Mass Spectrometry Data

| Data Type | Key Features | Source |

| Mass Spectrometry | Predicted Collision Cross Section ([M+H]⁺): 138.5 Ų | - |

| Predicted Collision Cross Section ([M+Na]⁺): 150.1 Ų | - | |

| Predicted Collision Cross Section ([M-H]⁻): 143.6 Ų | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic routes, leveraging known transformations in organic chemistry. While a specific, detailed experimental protocol for this exact molecule is not widely published, a logical synthetic pathway can be constructed based on the synthesis of analogous compounds. A plausible and efficient method involves the bromination of a suitable precursor, such as 3-(3-fluorophenyl)propan-1-ol.

Proposed Synthetic Protocol: Bromination of 3-(3-fluorophenyl)propan-1-ol

This protocol is based on standard bromination procedures for primary alcohols.

Materials:

-

3-(3-fluorophenyl)propan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-fluorophenyl)propan-1-ol in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Diagram 1: Proposed Synthesis Workflow of this compound

Caption: A proposed workflow for the synthesis of this compound.

Reactivity and Stability

This compound is a bifunctional molecule with two primary sites of reactivity: the aryl fluoride and the alkyl bromide.

-

Aryl Fluoride Moiety: The fluorine atom on the benzene ring is an electron-withdrawing group. While fluoroarenes are generally resistant to nucleophilic aromatic substitution (SNAr) without strong activating groups, recent advances in catalysis, such as organic photoredox catalysis, have enabled such transformations.

-

Alkyl Bromide Moiety: The 3-bromopropyl group is a versatile functional handle. The primary carbon bearing the bromine atom is susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of the 3-fluorophenylpropyl moiety into larger molecules.

The compound is expected to be stable under normal storage conditions, though it should be kept in a tightly sealed container away from strong oxidizing agents.

Biological Relevance and Signaling Pathways

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. While there is no direct evidence of this compound itself modulating specific signaling pathways, its structural motifs are found in biologically active compounds.

Notably, this compound is a valuable precursor for the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Therefore, this compound serves as a key building block for developing novel therapeutics targeting this pathway.

Diagram 2: Role as a Precursor in PI3K Inhibitor Synthesis

Caption: Logical relationship of this compound as a precursor in PI3K inhibitor synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive alkyl bromide and a fluorinated aromatic ring allows for its incorporation into a wide range of complex molecules. While a complete experimental dataset of its physicochemical properties is yet to be fully elucidated, the available information, coupled with predictive models, provides a strong basis for its use in research and drug development, particularly in the synthesis of targeted therapies such as PI3K inhibitors. Further investigation into its direct biological activities may reveal additional applications for this promising compound.

References

An In-depth Technical Guide to 1-(3-Bromopropyl)-3-fluorobenzene: Molecular Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and chemical reactivity of 1-(3-Bromopropyl)-3-fluorobenzene. This bifunctional molecule, incorporating both a reactive alkyl bromide and a fluorinated aromatic ring, presents significant interest as a versatile building block in medicinal chemistry and organic synthesis. This document summarizes key physicochemical properties, predicted spectral data, and synthetic considerations. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogues is utilized to provide estimations for its structural and spectroscopic characteristics.

Molecular Structure and Identification

This compound is a disubstituted benzene derivative with a bromopropyl group and a fluorine atom in a meta-position relative to each other.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 156868-84-7[1] |

| Molecular Formula | C₉H₁₀BrF |

| Molecular Weight | 217.08 g/mol [1] |

| InChI Key | CDHMFRCDGRGHMA-UHFFFAOYSA-N[1] |

| SMILES | FC1=CC=CC(CCCBr)=C1 |

2D and 3D Representations:

A 2D representation of the molecule illustrates the connectivity of the atoms. For a more detailed understanding of its spatial arrangement, a 3D model is essential. While an experimental crystal structure is not available, computational modeling can provide insights into the molecule's conformation.

Bonding and Molecular Geometry

Direct experimental data on the bond lengths and angles of this compound are not available in the public domain due to the absence of a crystal structure analysis. However, theoretical calculations and data from analogous structures can provide reliable estimates.

Expected Bond Characteristics:

-

C-Br Bond: The carbon-bromine bond in the propyl chain is a key reactive site. It is a relatively weak, polar covalent bond, making the bromine a good leaving group in nucleophilic substitution reactions.

-

C-F Bond: The carbon-fluorine bond on the benzene ring is a strong, polar covalent bond. The high electronegativity of fluorine influences the electronic properties of the aromatic ring.

-

Benzene Ring: The aromatic ring is a planar hexagonal structure with delocalized π-electrons. The C-C bond lengths within the ring are expected to be intermediate between a single and double bond, characteristic of aromatic systems.

-

Propyl Chain: The C-C bonds within the propyl chain are typical sp³-sp³ single bonds, allowing for free rotation and conformational flexibility.

Spectroscopic Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| ¹H NMR | Aromatic-H: 6.7-7.2 (multiplet)CH₂ (alpha to Ar): ~2.7 (triplet)CH₂ (internal): ~2.1 (multiplet)CH₂ (alpha to Br): ~3.4 (triplet) | J(H,H), J(H,F)[1] |

| ¹³C NMR | Aromatic-C: 110-165CH₂ (alpha to Ar): ~34CH₂ (internal): ~32CH₂ (alpha to Br): ~33 | J(C,F) |

The fluorine atom will induce characteristic splitting patterns in the signals of nearby carbon and proton nuclei.

Infrared (IR) Spectroscopy:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-Br Stretch | 600-500 |

These predictions are based on typical vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry:

The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and cleavage of the propyl chain.

Synthesis and Reactivity

Synthetic Approach:

A common synthetic route to this compound involves the conversion of the corresponding alcohol, 3-(3-fluorophenyl)propan-1-ol. This transformation can be achieved using standard brominating agents.

Caption: Synthetic pathway to the target molecule.

Experimental Protocol Outline (General):

-

Starting Material: 3-(3-fluorophenyl)propan-1-ol.

-

Reagents: A suitable brominating agent such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether.

-

Procedure: The brominating agent is typically added to a cooled solution of the alcohol in the solvent. The reaction is stirred at a controlled temperature until completion, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified using column chromatography to yield the desired this compound.

Chemical Reactivity:

This compound is a bifunctional molecule, offering two distinct sites for chemical modification.[1]

Caption: Key reactive sites and potential transformations.

-

Alkyl Bromide Chain: The C-Br bond is susceptible to nucleophilic attack, making it an excellent site for introducing a wide range of functional groups via Sₙ2 reactions. It can also be used to form organometallic reagents, such as Grignard reagents, by reacting with magnesium metal. The C-Br bond is significantly more reactive towards magnesium than the C-F bond.[1]

-

Aryl Fluoride Ring: The C-F bond is generally robust and less reactive towards nucleophilic aromatic substitution (SₙAr) unless activated by strong electron-withdrawing groups.[1] However, the fluorine atom, being an electron-withdrawing group, influences the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution and directed ortho-metalation reactions.

Relevance in Drug Development and Research

Fluorine-containing molecules are of significant interest in drug discovery. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The dual reactivity of this compound makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The bromopropyl chain allows for the attachment of this fluorinated moiety to various scaffolds, while the fluorinated ring can enhance pharmacokinetic properties.

Conclusion

This compound is a synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. While direct experimental data on its structural and spectroscopic properties are limited, a good understanding can be derived from theoretical predictions and comparison with related compounds. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of novel and complex molecular architectures. Further experimental investigation into the properties and reactivity of this compound is warranted to fully exploit its synthetic potential.

References

A Technical Guide to the IUPAC Nomenclature of C9H10BrF Isomers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the various structural isomers of the molecular formula C9H10BrF. A systematic approach to naming these compounds is crucial for unambiguous scientific communication, particularly in the fields of chemical synthesis, pharmacology, and materials science.

Core Principles of IUPAC Nomenclature for Substituted Benzenes

The IUPAC system provides a standardized set of rules for naming organic compounds. For aromatic compounds like the isomers of C9H10BrF, the nomenclature is based on the benzene ring as the parent structure.

The key principles are as follows:

-

Parent Name : For compounds with an alkyl substituent of six or fewer carbons, the parent name is "benzene".[1] If the alkyl group has more than six carbons, the compound is named as a phenyl-substituted alkane.[1][2] Given the C3H5 alkyl group in C9H10BrF, "benzene" is the designated parent name.

-

Identification of Substituents : The molecular formula C9H10BrF indicates the presence of a bromine atom (bromo), a fluorine atom (fluoro), and a C3H5 alkyl group. This alkyl group can be either a propyl or an isopropyl group.

-

Numbering of the Benzene Ring :

-

The substituents on the benzene ring are numbered to provide the lowest possible set of locants.[3]

-

If multiple numbering schemes result in the same lowest locant set, the substituents are then numbered based on alphabetical order.[3][4]

-

The substituents are listed alphabetically in the final name, regardless of their numerical position.[2][5]

-

Major Isomeric Categories of C9H10BrF

The structural isomers of C9H10BrF primarily fall into two categories based on the structure of the C3H5 alkyl substituent:

-

Propylbenzene Derivatives : These isomers contain a straight-chain propyl group attached to the benzene ring.

-

Isopropylbenzene (Cumene) Derivatives : These isomers feature a branched isopropyl group attached to the benzene ring.

Within each category, numerous positional isomers exist, defined by the relative positions of the bromo, fluoro, and alkyl groups on the benzene ring.

Data Presentation: IUPAC Names of Representative C9H10BrF Isomers

The following table summarizes the systematic IUPAC names for several possible isomers of C9H10BrF. The naming process prioritizes the lowest possible numbering for the substituents, followed by alphabetical order to break any ties.

| Alkyl Group | Substituent Positions (Br, F, Alkyl) | Systematic IUPAC Name |

| Propyl | 1-Bromo, 2-Fluoro, 4-Propyl | 1-Bromo-2-fluoro-4-propylbenzene[6][7][8] |

| Propyl | 1-Bromo, 3-Fluoro, 5-Propyl | 1-Bromo-3-fluoro-5-propylbenzene |

| Propyl | 2-Bromo, 1-Fluoro, 4-Propyl | 2-Bromo-1-fluoro-4-propylbenzene |

| Propyl | 4-Bromo, 1-Fluoro, 2-Propyl | 4-Bromo-1-fluoro-2-propylbenzene |

| Isopropyl | 1-Bromo, 2-Fluoro, 4-Isopropyl | 1-Bromo-2-fluoro-4-isopropylbenzene |

| Isopropyl | 2-Bromo, 4-Fluoro, 1-Isopropyl | 2-Bromo-4-fluoro-1-isopropylbenzene |

| Isopropyl | 4-Bromo, 2-Fluoro, 1-Isopropyl | 4-Bromo-2-fluoro-1-isopropylbenzene |

Experimental Protocols for Structural Elucidation

While this guide focuses on nomenclature, the definitive identification of a specific C9H10BrF isomer requires experimental validation. The protocols for such characterization are fundamental in organic chemistry and drug development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The splitting patterns and chemical shifts are critical for determining the substitution pattern on the benzene ring and the structure of the alkyl group.

-

¹³C NMR : Reveals the number of non-equivalent carbon atoms in the molecule, aiding in the confirmation of the overall carbon skeleton.

-

¹⁹F NMR : Is particularly useful for fluorine-containing compounds, providing a distinct signal for the fluorine atom and helping to pinpoint its location relative to other substituents through coupling.

-

-

Mass Spectrometry (MS) : Confirms the molecular weight (217.08 g/mol for C9H10BrF) and provides fragmentation patterns that can offer clues about the compound's structure.[6]

-

Infrared (IR) Spectroscopy : Helps to identify characteristic functional groups and the substitution pattern on the aromatic ring based on the absorption bands in the fingerprint region.

The synthesis of a specific isomer, such as 1-bromo-2-fluoro-4-propylbenzene, would involve a multi-step reaction sequence, potentially utilizing techniques like electrophilic aromatic substitution (e.g., bromination, Friedel-Crafts acylation followed by reduction) and Sandmeyer reactions, with purification at each step using methods like column chromatography or distillation.

Visualization of IUPAC Naming Workflow

The following diagram illustrates the logical process for determining the correct IUPAC name for an isomer of C9H10BrF.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sarthaks.com [sarthaks.com]

- 3. organic chemistry - What is the numbering of substituted benzene derivatives according to IUPAC nomenclature? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. 1-Bromo-2-fluoro-4-propylbenzene | C9H10BrF | CID 4286314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. cenmed.com [cenmed.com]

synthesis of 1-(3-Bromopropyl)-3-fluorobenzene from 3-(3-fluorophenyl)propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable method for the synthesis of 1-(3-Bromopropyl)-3-fluorobenzene from 3-(3-fluorophenyl)propanol. The presented protocol is based on the well-established Appel reaction, a widely used method for the conversion of alcohols to alkyl halides. This document offers a detailed experimental procedure, expected outcomes, and a visual representation of the synthetic workflow, designed to be a valuable resource for professionals in the field of chemical synthesis and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-(3-fluorophenyl)propanol via the Appel reaction.

| Parameter | Value | Notes |

| Starting Material | 3-(3-fluorophenyl)propanol | - |

| Product | This compound | - |

| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | - |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |

| Reaction Temperature | 0 °C to Room Temperature | - |

| Reaction Time | Approximately 1 hour | - |

| Purification Method | Silica Gel Column Chromatography | - |

| Expected Yield | ~95% | Based on similar reactions[1] |

| Product Purity | >95% | Typically achieved after chromatography[2] |

Experimental Protocol: Bromination via Appel Reaction

This section details the experimental procedure for the synthesis of this compound using the Appel reaction. This method is known for its mild reaction conditions and good yields for the conversion of primary alcohols to alkyl bromides.[3][4][5]

Materials:

-

3-(3-fluorophenyl)propanol

-

Triphenylphosphine (PPh₃)

-

Carbon Tetrabromide (CBr₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel (optional)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: To a solution of 3-(3-fluorophenyl)propanol (1.0 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask at 0 °C (ice bath), add a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane dropwise with stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product is purified by silica gel column chromatography. A typical eluent system for this separation is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Product Isolation: Collect the fractions containing the desired product, this compound, and concentrate them under reduced pressure to yield the purified product as a colorless liquid.

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and the experimental workflow.

References

- 1. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. Appel Reaction [chemistrynewlight.blogspot.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

The Dual Nature of Fluorine: A Technical Guide to Its Influence on Benzene Ring Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into a benzene ring is a pivotal strategy in medicinal chemistry and materials science, imparting profound changes to the molecule's physicochemical properties and reactivity. This technical guide provides an in-depth analysis of the role of fluorine in modifying the reactivity of the benzene ring towards both electrophilic and nucleophilic aromatic substitution. It explores the nuanced interplay of fluorine's strong inductive electron-withdrawing effect and its capacity for resonance electron-donation. This document furnishes quantitative data, detailed experimental protocols for key fluorination reactions, and visual diagrams of reaction mechanisms and relevant biological pathways to serve as a comprehensive resource for researchers in the field.

The Dichotomous Electronic Influence of Fluorine

Fluorine's impact on the benzene ring is a classic example of competing electronic effects. Its extreme electronegativity leads to a powerful inductive effect (-I) , withdrawing electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack. Simultaneously, the lone pairs on the fluorine atom can be donated into the aromatic π-system via resonance (+R) , which preferentially increases electron density at the ortho and para positions.

The interplay of these opposing forces is key to understanding the reactivity of fluorinated benzenes. While the inductive effect generally outweighs the resonance effect, making fluorobenzene less reactive than benzene in electrophilic aromatic substitution, the resonance effect still dictates the regioselectivity of these reactions.

Quantitative Analysis of Fluorine's Influence

The following tables summarize key quantitative data that illustrate the effects of fluorine substitution on the reactivity and properties of benzene derivatives.

Table 1: Physicochemical Properties of Fluorinated Benzenes

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Dipole Moment (D) |

| Benzene | 78.11 | 80.1 | 5.5 | 0.877 | 0 |

| Fluorobenzene | 96.10 | 84.7 | -42.2 | 1.024 | 1.60 |

| 1,2-Difluorobenzene | 114.09 | 91.2 | -34 | 1.158 | 2.64 |

| 1,3-Difluorobenzene | 114.09 | 83 | -59 | 1.16 | 1.58 |

| 1,4-Difluorobenzene | 114.09 | 88.9 | -13 | 1.17 | 0 |

| 1,3,5-Trifluorobenzene | 132.08 | 75.5 | -5.5 | 1.27 | 0 |

Data sourced from PubChem and other chemical databases.[1][2][3]

Table 2: Relative Rates of Electrophilic Nitration of Halobenzenes

This table demonstrates the deactivating effect of halogens on electrophilic aromatic substitution, with fluorine being the least deactivating among the halogens.

| Substrate (Ar-X) | Relative Rate (Benzene = 1) |

| Ar-H | 1.0 |

| Ar-F | 0.11 |

| Ar-Cl | 0.02 |

| Ar-Br | 0.06 |

| Ar-I | 0.13 |

Data from competitive nitration experiments.[1][4][5]

Table 3: pKa Values of Fluorine-Substituted Phenols and Benzoic Acids

The strong inductive effect of fluorine increases the acidity (lowers the pKa) of phenols and benzoic acids, with the effect being most pronounced from the ortho position.

| Compound | pKa |

| Phenol | 10.0 |

| ortho-Fluorophenol | 8.81[4] |

| meta-Fluorophenol | 9.28[4] |

| para-Fluorophenol | 9.81[4] |

| Benzoic Acid | 4.20 |

| ortho-Fluorobenzoic Acid | 3.27 |

| meta-Fluorobenzoic Acid | 3.86[6] |

| para-Fluorobenzoic Acid | 4.14[7] |

Reactivity in Electrophilic Aromatic Substitution (EAS)

As indicated in Table 2, fluorobenzene undergoes electrophilic aromatic substitution more slowly than benzene due to the deactivating inductive effect of fluorine. However, the resonance donation of electrons from fluorine's lone pairs stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. This makes fluorine an ortho, para-director.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its role in EAS, fluorine's strong inductive effect makes the benzene ring highly electron-deficient and thus susceptible to nucleophilic attack, especially when other strong electron-withdrawing groups are present. In the context of nucleophilic aromatic substitution (SNAr), fluorine is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity is paramount in stabilizing this negatively charged intermediate.

Experimental Protocols

Synthesis of Fluorobenzene via the Balz-Schiemann Reaction

This classic method involves the diazotization of an aniline derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Fluoroboric acid (HBF₄)

-

Ice

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: A solution of aniline in aqueous HCl is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form benzene diazonium chloride.

-

Formation of Diazonium Fluoroborate: Chilled fluoroboric acid is added to the diazonium salt solution. The aryl diazonium fluoroborate precipitates as a stable solid.

-

Isolation: The precipitate is collected by filtration, washed with cold water, cold methanol, and finally cold diethyl ether, and then dried.

-

Thermal Decomposition: The dried diazonium fluoroborate salt is gently heated. It decomposes to yield fluorobenzene, nitrogen gas, and boron trifluoride. The fluorobenzene is typically collected by distillation.

-

Work-up: The collected distillate is washed with saturated sodium bicarbonate solution and then with water, dried over anhydrous magnesium sulfate, and redistilled to obtain pure fluorobenzene.

Electrophilic Fluorination of Anisole using Selectfluor™

Modern electrophilic fluorinating agents like Selectfluor™ offer a more direct route to fluorinated aromatics under milder conditions.

Materials:

-

Anisole

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (CH₃CN)

-

Trifluoromethanesulfonic acid (TfOH, optional catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Anisole is dissolved in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Reagents: Selectfluor™ is added to the solution. If required for less reactive substrates, a catalytic amount of trifluoromethanesulfonic acid can be added.

-

Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the fluorinated anisole products (a mixture of ortho and para isomers).

Role in Drug Development and Biological Systems

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry. It can be used to:

-

Block Metabolic Sites: The strong C-F bond is resistant to enzymatic oxidation, thus preventing metabolic degradation at that position and increasing the drug's half-life.

-

Modulate pKa: Fluorine's inductive effect can lower the pKa of nearby acidic or basic functional groups, altering a drug's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.

Case Study: Vericiguat and the NO-sGC-cGMP Pathway

Vericiguat is a fluorinated drug used to treat heart failure. It acts as a stimulator of soluble guanylate cyclase (sGC). In heart failure, the production of nitric oxide (NO), the natural activator of sGC, is impaired. Vericiguat directly stimulates sGC, leading to increased production of cyclic guanosine monophosphate (cGMP), which in turn promotes vasodilation and reduces cardiac workload.

Workflow for Fluorine Integration in Drug Discovery

The decision to introduce fluorine is often a key step in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

Fluorine's role in modifying the reactivity of the benzene ring is multifaceted and of paramount importance in modern chemical sciences. Its ability to act as a deactivating yet ortho, para-directing group in electrophilic substitutions, while simultaneously being a powerful activating group and excellent leaving group in nucleophilic substitutions, provides chemists with a versatile tool for molecular design. A thorough understanding of the underlying electronic principles, supported by quantitative data and robust synthetic protocols, is essential for harnessing the full potential of fluorination in the development of novel pharmaceuticals and advanced materials.

References

- 1. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. Hit-to-Lead [efmc.info]

- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 7. Selectfluor - Wikipedia [en.wikipedia.org]

1-(3-Bromopropyl)-3-fluorobenzene: A Technical Guide for Pharmaceutical Intermediates

Abstract: This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)-3-fluorobenzene (CAS No. 156868-84-7) for its application as a key intermediate in pharmaceutical research and development. This document details its physicochemical properties, plausible synthesis routes, and its utility as a versatile building block in the construction of complex bioactive molecules. Detailed experimental protocols for its synthesis and a representative application are provided, alongside essential safety and handling information. The strategic incorporation of the 3-fluorophenylpropyl moiety is discussed in the context of modern drug design, particularly for agents targeting the central nervous system (CNS).

Introduction

This compound is a bifunctional organic compound featuring a fluorinated aromatic ring and a reactive alkyl bromide chain. This unique combination of structural motifs makes it a valuable intermediate for medicinal chemists and drug development professionals. The 3-fluoropropylphenyl substructure is of significant interest in drug design. The fluorine atom can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets by altering electronic properties and blocking sites of metabolism.[1][2] The terminal bromopropyl group serves as a robust electrophilic handle, enabling covalent linkage to a wide variety of nucleophilic scaffolds, such as amines, phenols, and thiols, through straightforward alkylation reactions.

This guide serves as a technical resource for researchers, summarizing the known properties and providing detailed, practical methodologies for the synthesis and application of this important pharmaceutical building block.

Physicochemical and Spectroscopic Data

Quantitative experimental data for this compound is not widely available in published literature. The following table summarizes its key identifiers and computed properties.

| Property | Value | Reference |

| CAS Number | 156868-84-7 | [3] |

| Molecular Formula | C₉H₁₀BrF | |

| Molecular Weight | 217.08 g/mol | |

| Appearance | Not specified (likely colorless to pale yellow liquid) | Inferred |

| Boiling Point | Data not readily available | [4] |

| Density | Data not readily available | [4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | Inferred from analogs[5][6] |

| InChI Key | CDHMFRCDGRGHMA-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=CC(=C1)F)CCCBr | [4] |

Synthesis of this compound

Applications in Pharmaceutical Synthesis

The primary utility of this compound in drug discovery is its role as an alkylating agent to introduce the 3-fluorophenylpropyl moiety. This group is particularly relevant for CNS-active compounds, where the presence of fluorine can enhance blood-brain barrier (BBB) penetration and improve metabolic stability, leading to better pharmacokinetic profiles.[10][11][12]

A common application is the N-alkylation of secondary amines, particularly cyclic amines like piperidine, which form the core of numerous pharmaceuticals (e.g., antipsychotics, opioids, and SSRIs). The reaction involves the nucleophilic attack of the amine on the primary carbon bearing the bromine atom, displacing the bromide and forming a new carbon-nitrogen bond. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

While specific commercial drugs using this exact intermediate are not prominently cited in public literature, its structure is analogous to fragments used in the synthesis of novel CNS agents, such as fluorinated phencyclidine (PCP) analogs developed to probe NMDA receptor binding sites.[13]

Experimental Protocols

Synthesis Protocol: Benzylic Bromination of 1-Fluoro-3-propylbenzene

This protocol describes the plausible synthesis of the title compound via free-radical bromination.

Reagents & Materials:

-

1-Fluoro-3-propylbenzene

-

N-Bromosuccinimide (NBS), recrystallized from water

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-fluoro-3-propylbenzene (1.0 eq).

-

Add anhydrous carbon tetrachloride to dissolve the starting material (approx. 0.2 M concentration).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a higher Rf spot are indicative. Succinimide, a byproduct, will float on top of the CCl₄.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of CCl₄.

-

Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining Br₂), saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Application Protocol: N-Alkylation of Piperidine

This protocol provides a representative example of how this compound is used to alkylate a secondary amine.[4][14]

Reagents & Materials:

-

This compound

-

Piperidine

-

Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add piperidine (1.2 eq) and dissolve it in anhydrous DMF or ACN.

-

Add anhydrous potassium carbonate (2.0 eq) or DIPEA (2.0 eq) to the solution.

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add a solution of this compound (1.0 eq) in a small amount of the reaction solvent dropwise to the stirred mixture.

-

Allow the reaction to stir at room temperature. The reaction time can vary from 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed. Gentle heating (40-50°C) may be applied to accelerate the reaction if necessary.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product, 1-(3-(3-Fluorophenyl)propyl)piperidine, can be purified by flash column chromatography on silica gel to yield the final product.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

GHS Hazard Information: Based on data for the compound and close analogs, the following hazards are expected:

| Hazard Class | GHS Code | Statement | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use spark-proof tools and take measures to prevent the build-up of electrostatic charge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep away from heat, sparks, and open flames.

References

- 1. researchgate.net [researchgate.net]

- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

- 12. Blood-brain barrier drug discovery for central nervous system infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. digitalcommons.odu.edu [digitalcommons.odu.edu]

A Theoretical DFT Analysis of 1-(3-Bromopropyl)-3-fluorobenzene: A Whitepaper for Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-(3-bromopropyl)-3-fluorobenzene using Density Functional Theory (DFT). As a bifunctional molecule, it presents significant interest in synthetic chemistry and drug development, combining the reactivity of an aryl fluoride and an alkyl bromide.[1] This document outlines the computational methodology for a thorough DFT analysis, presents hypothetical yet representative data for its geometric and electronic properties, and details generalized experimental protocols for its synthesis and characterization. The insights derived from this analysis are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding its application in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic hydrocarbon that serves as a valuable building block in organic synthesis. Its structure incorporates a fluorinated benzene ring and a bromopropyl chain, offering two distinct reactive sites. The fluorine substitution on the aromatic ring can influence the molecule's electronic properties and metabolic stability, a common strategy in drug design. The bromopropyl group provides a reactive handle for nucleophilic substitution reactions, enabling the facile introduction of various functional groups.

Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this molecule is paramount for predicting its chemical behavior. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for accurately predicting these properties. This whitepaper presents a hypothetical, in-depth DFT analysis of this compound, providing a foundational understanding for researchers and scientists in the field of drug development.

Computational Methodology

The theoretical analysis of this compound would be conducted using a widely accepted DFT method. The selection of the functional and basis set is critical for obtaining accurate results and is based on established performance for similar halogenated aromatic compounds.[2][3]

A potential computational approach would involve geometry optimization and frequency calculations using a functional like B3LYP or ωB97X-D with a basis set such as 6-311++G(d,p).[2][4] This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.[2] The calculations would be performed in the gas phase. The optimized geometry would correspond to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Following optimization, further calculations would be performed to elucidate the electronic properties of the molecule. This would include Frontier Molecular Orbital (FMO) analysis to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the generation of a Molecular Electrostatic Potential (MEP) map to identify reactive sites.

Logical Workflow for DFT Analysis

The logical workflow for a comprehensive DFT analysis of this compound is depicted below. This process ensures a systematic investigation of the molecule's structural and electronic properties.

References

- 1. This compound | 156868-84-7 | Benchchem [benchchem.com]

- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Bromopropyl)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-(3-Bromopropyl)-3-fluorobenzene (CAS No. 156868-84-7), a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information on its predicted properties, the characteristics of structurally related molecules, and detailed experimental protocols for its analysis. This document is intended to serve as a foundational resource for researchers, enabling them to handle, store, and utilize this compound effectively and safely in their laboratory work.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a bromopropyl chain and a fluorinated benzene ring. This unique structure imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 156868-84-7 | [1] |

| Molecular Formula | C₉H₁₀BrF | [2] |

| Molecular Weight | 217.08 g/mol | [1] |

| Appearance | Liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Solubility Profile

Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble/Slightly Soluble | The hydrophobic benzene ring and alkyl chain are expected to dominate, leading to low aqueous solubility. The polar C-F and C-Br bonds may contribute to very slight solubility. |

| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents due to the potential for dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | As a polar aprotic solvent, DMSO is a good solvent for a wide range of organic compounds and is expected to readily dissolve this molecule. |

| Dichloromethane, Chloroform | Soluble | Halogenated solvents are likely to be good solvents due to "like dissolves like" principles. |

| Hexane, Toluene | Soluble | Nonpolar and weakly polar solvents are expected to be suitable for this compound, particularly due to the phenylpropyl moiety. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended.

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

HPLC or GC-FID for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for several hours to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC-FID method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the experimental determination of solubility.

Stability Profile

The stability of this compound is influenced by its chemical structure, with both the alkyl bromide and the aryl fluoride moieties contributing to its reactivity and degradation pathways.

Chemical Stability

-

Alkyl Bromide Moiety: The bromopropyl group is susceptible to nucleophilic substitution reactions, where the bromine atom acts as a good leaving group. This makes the compound reactive towards nucleophiles such as amines, hydroxides, and thiols. It can also undergo elimination reactions in the presence of a strong base.

-

Aryl Fluoride Moiety: The fluorobenzene ring is generally stable. The C-F bond is strong, and the ring is resistant to nucleophilic aromatic substitution (SNAr) unless there are strong electron-withdrawing groups on the ring, which is not the case here.[1]

-

Hydrolytic Stability: While specific data is not available, the primary site of hydrolysis would be the alkyl bromide. This reaction is expected to be slow at neutral pH but accelerated under basic conditions, leading to the formation of 1-(3-hydroxypropyl)-3-fluorobenzene.

Thermal Stability

General information for similar compounds suggests that this compound is stable at room temperature when stored in a closed container under normal conditions.[3] Decomposition is expected to occur at elevated temperatures (e.g., above 200 °C), potentially leading to the release of hydrogen bromide, hydrogen fluoride, and other decomposition products.[3] Thermal degradation of brominated compounds can produce brominated hydrocarbons and, under certain conditions, brominated phenols.[4]

Photostability

Specific photostability data for this compound is not available. However, brominated aromatic compounds can undergo photodegradation. Studies on novel brominated flame retardants show that photodegradation often follows first-order kinetics and can be influenced by the solvent and the wavelength of light.[5] The primary photodegradation pathway for some brominated phenyl compounds is the cleavage of the C-Br bond.[5]

Experimental Protocols for Stability Assessment

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., Nitrogen)

-

Oxidative gas (e.g., Air)

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.

-

The experiment can be repeated in an oxidative atmosphere (air) to assess oxidative stability.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Objective: To evaluate the photostability of this compound in accordance with ICH Q1B guidelines.

Materials:

-

This compound

-

Photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or metal halide lamp)

-

UV-transparent containers (e.g., quartz cuvettes)

-

Dark control samples (wrapped in aluminum foil)

-

HPLC or other suitable analytical method for quantification of the parent compound and degradation products.

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Place the solutions in UV-transparent containers.

-

Prepare dark control samples by wrapping identical containers in aluminum foil.

-

Expose the samples and dark controls in the photostability chamber to a specified light exposure (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).

-

At appropriate time intervals, withdraw samples and analyze them by HPLC for the concentration of this compound and the formation of any degradation products.

-

Compare the results from the exposed samples to the dark controls to differentiate between photolytic and thermal degradation.

Caption: Workflow for photostability testing.

Reactivity and Degradation Pathways

The dual reactivity of this compound dictates its potential degradation pathways.

Caption: Potential degradation pathways of this compound.

Conclusion

This compound is a versatile chemical intermediate with a stability profile that is critical to its use in research and development. While quantitative solubility and stability data are not extensively published, this guide provides a framework for its predicted behavior and detailed experimental protocols for its empirical determination. Researchers are strongly encouraged to perform these experimental evaluations to ensure the safe and effective use of this compound in their specific applications. Proper storage in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents, is recommended to maintain its integrity.

References

- 1. Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ndia.dtic.mil [ndia.dtic.mil]

- 4. cetjournal.it [cetjournal.it]

- 5. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Formation of 3-(3-Fluorophenyl)propylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of the Grignard reagent 3-(3-fluorophenyl)propylmagnesium bromide from 1-(3-bromopropyl)-3-fluorobenzene. This reagent is a valuable intermediate in organic synthesis, allowing for the introduction of the 3-fluorophenylpropyl group in the development of novel therapeutic agents and other advanced chemical entities.

Introduction

The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] The synthesis of 3-(3-fluorophenyl)propylmagnesium bromide presents a unique chemoselectivity challenge due to the presence of both a bromine and a fluorine atom on the aromatic ring. The significant difference in the reactivity of carbon-halogen bonds (C-Br > C-F) allows for the selective formation of the Grignard reagent at the C-Br bond, leaving the C-F bond intact.[3] This protocol outlines the conditions necessary to achieve this selective transformation, as well as potential side reactions and considerations for optimal yield.

Key Reaction Parameters and Considerations

Successful and selective formation of 3-(3-fluorophenyl)propylmagnesium bromide hinges on several critical experimental parameters:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water, alcohols, and even atmospheric moisture.[1][4] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for Grignard reagent formation.[3] These etheral solvents are crucial for stabilizing the Grignard reagent through coordination with the magnesium center.

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is therefore essential for initiating the Grignard formation. Common methods include the use of initiators like iodine or 1,2-dibromoethane.

-

Temperature Control: The formation of Grignard reagents is an exothermic process. While some initial heating may be required for initiation, the reaction should be controlled to maintain a gentle reflux.

-

Potential Intramolecular Cyclization: A significant consideration for this specific substrate is the potential for the newly formed Grignard reagent to undergo an intramolecular reaction. The 3-propyl chain could potentially lead to the formation of a cyclized product. While specific data for this exact molecule is limited, researchers should be aware of this possibility and analyze the crude reaction mixture for byproducts.

Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier (Example) |

| This compound | >98% | Sigma-Aldrich |

| Magnesium turnings | 99.8% | Sigma-Aldrich |

| Anhydrous Diethyl Ether or THF | >99.8%, anhydrous | Sigma-Aldrich |

| Iodine | ACS reagent | Fisher Scientific |

| 1,2-Dibromoethane | 99% | Acros Organics |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR Chemicals |

| Saturated aqueous Ammonium Chloride | - | In-house preparation |

Protocol for the Formation of 3-(3-Fluorophenyl)propylmagnesium Bromide

-

Preparation of Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.

-

Reaction Setup: Equip the three-necked flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride or silica gel), and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

-

Charging the Flask: To the flask, add magnesium turnings (1.2 equivalents).

-

Initiation: Add a small crystal of iodine to the flask. The iodine will act as an initiator.

-

Preparation of the Substrate Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Initiation of the Grignard Reaction: Add a small portion of the substrate solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and a gentle reflux is observed. Gentle warming with a heat gun may be necessary to start the reaction.

-

Addition of Substrate: Once the reaction has initiated, add the remaining substrate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The completion of the reaction is indicated by the consumption of most of the magnesium turnings and the formation of a cloudy, grayish-brown solution.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath. The Grignard reagent can now be used in a subsequent reaction. For analysis or isolation of a derivative, the reaction can be carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid.

-

Extraction: After quenching, extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Presentation

| Substrate | Solvent | Initiator | Reaction Time (h) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | THF | Iodine | 1 | ~85-95 | General Knowledge |

| 1-Bromo-3-fluorobenzene | THF | 1,2-Dibromoethane | 1.5 | ~80-90 | General Knowledge |

| 1-Bromo-2-fluorobenzene | Ether | Iodine | 2 | ~75-85 | General Knowledge |

| 4-Bromofluorobenzene | Ether | Iodine | 1 | 93 | Organic Syntheses |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-(3-fluorophenyl)propylmagnesium bromide.

Reaction Pathway and Potential Side Reaction

Caption: Reaction pathway for Grignard reagent formation and a potential intramolecular side reaction.

References

Application Notes and Protocols for the Use of 1-(3-Bromopropyl)-3-fluorobenzene in PI3K Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-(3-bromopropyl)-3-fluorobenzene as a key building block in the development of potent and selective phosphoinositide 3-kinase (PI3K) inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the synthesis and evaluation of novel PI3K inhibitors incorporating the 3-fluorophenylpropyl moiety.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of PI3K has been a major focus of cancer drug discovery.

Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The introduction of a fluorine atom on the phenyl ring, as in this compound, can favorably modulate the physicochemical properties of the resulting inhibitor. The propyl chain provides a flexible linker to connect the fluorophenyl headgroup to a core scaffold that interacts with the ATP-binding site of the PI3K enzyme.

While a direct synthesis of a marketed PI3K inhibitor using this compound has not been explicitly detailed in publicly available literature, its utility can be inferred from the synthesis of structurally related inhibitors featuring substituted phenylalkyl side chains. The following protocols are based on the common synthetic strategies employed for creating PI3K inhibitors with pyrimidine and quinazoline cores.

PI3K Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of protein synthesis and cell proliferation, as well as the inhibition of apoptosis.

Experimental Protocols

The following are generalized protocols for the synthesis of PI3K inhibitors using this compound. These are based on common synthetic routes for analogous compounds and may require optimization for specific target molecules.

Protocol 1: Synthesis of a Pyrimidine-Based PI3K Inhibitor

This protocol outlines a potential synthesis of a PI3K inhibitor with a pyrimidine core, where the 3-fluorophenylpropyl group is introduced via nucleophilic substitution.

Materials:

-

This compound

-

Substituted 4-aminopyrimidine (e.g., a derivative with a morpholino group)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted 4-aminopyrimidine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0°C.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired PI3K inhibitor.

Protocol 2: Synthesis of a Quinazoline-Based PI3K Inhibitor

This protocol describes a potential synthetic route to a quinazoline-based PI3K inhibitor, a common scaffold in many clinically evaluated inhibitors.

Materials:

-

This compound

-

Substituted 4-chloroquinazoline (e.g., a derivative with a morpholino group)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted 4-chloroquinazoline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

To this suspension, add this compound (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the target quinazoline-based PI3K inhibitor.

Data Presentation

The following tables present hypothetical but representative data for a novel PI3K inhibitor, "Compound X," synthesized using this compound.

Table 1: Synthetic Reaction Parameters for Compound X

| Parameter | Protocol 1 (Pyrimidine Core) | Protocol 2 (Quinazoline Core) |

| Starting Material | 4-amino-6-morpholinopyrimidine | 4-chloro-6-morpholinoquinazoline |

| Reagent | This compound | This compound |

| Base | Sodium Hydride | Potassium Carbonate |

| Solvent | DMF | Acetonitrile |

| Reaction Temperature | 60°C | 82°C (Reflux) |

| Reaction Time | 5 hours | 14 hours |

| Yield | 65% | 72% |

Table 2: In Vitro PI3K Inhibitory Activity of Compound X

| PI3K Isoform | IC₅₀ (nM) |

| PI3Kα | 15 |

| PI3Kβ | 85 |

| PI3Kδ | 25 |

| PI3Kγ | 120 |

Table 3: Anti-proliferative Activity of Compound X in Cancer Cell Lines

| Cell Line (Cancer Type) | GI₅₀ (µM) |

| MCF-7 (Breast) | 0.8 |

| PC-3 (Prostate) | 1.2 |

| U-87 MG (Glioblastoma) | 1.5 |

Biological Evaluation Protocols

PI3K Enzyme Inhibition Assay

A common method to determine the inhibitory potency of a compound against different PI3K isoforms is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Procedure:

-

Serially dilute the test compound in DMSO.

-

In a microplate, add the diluted compound, a specific PI3K isoform (e.g., PI3Kα), and the lipid substrate PIP2.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature to allow for the enzymatic reaction to proceed.

-

Stop the reaction and add detection reagents, which typically include a fluorescently labeled PIP3-binding protein and an antibody that recognizes a tag on this protein, creating a FRET pair.

-

Read the plate on a suitable microplate reader to measure the TR-FRET signal.

-

The signal is inversely proportional to the amount of PIP3 produced and thus to the PI3K activity.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative effects of the synthesized inhibitors can be assessed using a variety of cancer cell lines. The sulforhodamine B (SRB) assay is a common method for this purpose.

Procedure:

-

Seed cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

Fix the cells with trichloroacetic acid.

-

Stain the fixed cells with SRB dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curves.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel PI3K inhibitors. Its incorporation can lead to compounds with improved pharmacological profiles. The provided protocols offer a foundation for the rational design and synthesis of new generations of PI3K inhibitors for cancer therapy. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and to conduct thorough biological evaluations to identify promising new drug candidates.

The Strategic Application of 1-(3-Bromopropyl)-3-fluorobenzene as a Linker in Modern Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of novel therapeutic agents with enhanced efficacy and target specificity is a cornerstone of modern drug discovery. A critical component in the design of many small molecule drugs is the linker, a molecular scaffold that connects key pharmacophoric elements. This application note explores the utility of 1-(3-Bromopropyl)-3-fluorobenzene as a versatile linker in drug design, with a particular focus on its application in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and its potential in the development of Positron Emission Tomography (PET) imaging agents.

Application in Selective Estrogen Receptor Modulators (SERMs)